molecular formula C37H47N3O7S B13808191 DMT-Biotin-TEG CAS No. 1093231-05-0

DMT-Biotin-TEG

Cat. No.: B13808191
CAS No.: 1093231-05-0
M. Wt: 677.9 g/mol
InChI Key: JUTQRSCXHWSFJW-BVPJJHLOSA-N
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Description

DMT-Biotin-TEG is a compound that combines the properties of dimethyltryptamine (DMT), biotin, and triethylene glycol (TEG). Dimethyltryptamine is a naturally occurring hallucinogenic compound, while biotin is a vitamin that is often used in biochemical assays due to its strong binding affinity to streptavidin. Triethylene glycol acts as a spacer, reducing steric hindrance and enhancing the functionality of the biotin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-Biotin-TEG typically involves the following steps:

    Synthesis of Dimethyltryptamine: Dimethyltryptamine can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride.

    Attachment of Biotin: Biotin is attached to the dimethyltryptamine molecule using a coupling agent such as N-hydroxysuccinimide (NHS) ester.

    Incorporation of Triethylene Glycol: Triethylene glycol is introduced as a spacer to minimize steric hindrance. This is achieved by reacting the biotinylated dimethyltryptamine with triethylene glycol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

DMT-Biotin-TEG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

DMT-Biotin-TEG has a wide range of applications in scientific research:

    Chemistry: Used as a probe in chemical assays to study reaction mechanisms and kinetics.

    Biology: Employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.

    Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:

    Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.

    Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.

    Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.

Comparison with Similar Compounds

Similar Compounds

    Biotin-TEG: Similar in structure but lacks the dimethyltryptamine moiety.

    Desthiobiotin-TEG: A biotin analog with reversible binding to streptavidin.

    Biotin-dT: Biotin-modified thymidine residues used for internal labeling of oligonucleotides.

Uniqueness

DMT-Biotin-TEG is unique due to its combination of hallucinogenic, biochemical, and spacer properties. This makes it a versatile tool in various scientific research applications, particularly in studies involving neuroplasticity and biotin-streptavidin interactions.

Properties

CAS No.

1093231-05-0

Molecular Formula

C37H47N3O7S

Molecular Weight

677.9 g/mol

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1

InChI Key

JUTQRSCXHWSFJW-BVPJJHLOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO

Origin of Product

United States

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